4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole
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Overview
Description
4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction typically requires acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as halogenation, alkylation, and cyclization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and benzyl positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents and temperature control to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3,5-Dimethylpyrazole
- 4-Chloropyrazole
- 4-Benzylpyrazole .
Uniqueness
4-Benzyl-4-chloro-3-methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61355-07-5 |
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Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-benzyl-4-chloro-3-methyl-1,2-dioxido-5-phenylpyrazole-1,2-diium |
InChI |
InChI=1S/C17H15ClN2O2/c1-13-17(18,12-14-8-4-2-5-9-14)16(20(22)19(13)21)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
InChI Key |
QDILQNMKSFSRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+]([N+](=C(C1(CC2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-])[O-] |
Origin of Product |
United States |
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